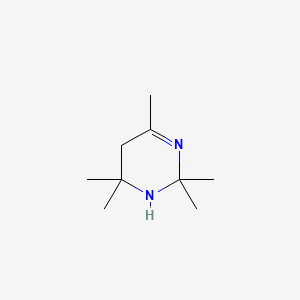
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE is a chemical compound with the molecular formula C₉H₁₈N₂ . It is a derivative of pyrimidine, characterized by the presence of five methyl groups and a partially hydrogenated ring structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-ethyl-N-methyl-β-aminopropionitrile with catalytic hydrogenation to form N-ethyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: More saturated pyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding pyrimidine metabolism.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism by which 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity .
Comparación Con Compuestos Similares
- 2,2,4,4,6-Pentamethyl-2,3,4,5-tetrahydropyrimidine
- 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid
- 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and its partially hydrogenated ring structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, compared to other similar compounds .
Propiedades
Número CAS |
556-72-9 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2,4,6,6-pentamethyl-1,5-dihydropyrimidine |
InChI |
InChI=1S/C9H18N2/c1-7-6-8(2,3)11-9(4,5)10-7/h11H,6H2,1-5H3 |
Clave InChI |
PIFBMJMXJMZZRG-UHFFFAOYSA-N |
SMILES |
CC1=NC(NC(C1)(C)C)(C)C |
SMILES canónico |
CC1=NC(NC(C1)(C)C)(C)C |
Key on ui other cas no. |
556-72-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














